
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol: is a synthetic compound belonging to the class of 3-monochloropropane-1,2-diol (3-MCPD) esters. These esters are known contaminants in various edible oils and fats, including olive, cottonseed, and palm oils . The compound is of interest due to its potential health effects and its role in food safety analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with palmitic and oleic acids. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents include catalysts like sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed under reflux conditions to drive the esterification to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acids and 3-chloropropane-1,2-diol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The chlorine atom in the molecule can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Hydrolysis: Palmitic acid, oleic acid, and 3-chloropropane-1,2-diol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol has several applications in scientific research:
Food Safety Analysis: It is used as a reference standard for detecting 3-MCPD esters in edible oils through techniques like liquid chromatography-tandem mass spectrometry.
Toxicological Studies: The compound is studied for its potential health effects, including its impact on renal function and reproductive health.
Analytical Chemistry: It serves as a model compound for developing and validating analytical methods for detecting contaminants in food products.
Mécanisme D'action
The mechanism of action of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol involves its metabolism in the body to release 3-chloropropane-1,2-diol, which is known to exert toxic effects. The compound can induce renal tubular necrosis and affect spermatogenesis in animal models . The molecular targets and pathways involved in these effects are still under investigation, but they likely involve oxidative stress and disruption of cellular functions .
Comparaison Avec Des Composés Similaires
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another 3-MCPD ester with similar properties and applications.
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol: Used in similar analytical applications for detecting 3-MCPD esters in food products.
rac-1-Palmitoyl-3-chloropropanediol: A related compound used as a reference standard in food safety analysis.
Uniqueness: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol is unique due to its specific esterification pattern, which affects its chemical properties and reactivity. Its combination of palmitoyl and oleoyl groups makes it a valuable compound for studying the behavior of 3-MCPD esters in different matrices .
Propriétés
Formule moléculaire |
C37H69ClO4 |
|---|---|
Poids moléculaire |
613.4 g/mol |
Nom IUPAC |
[(2S)-3-chloro-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1 |
Clé InChI |
RMBOEEVDXVEBFI-QEJMHMKOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


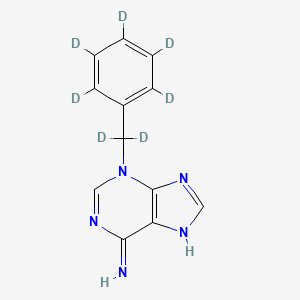
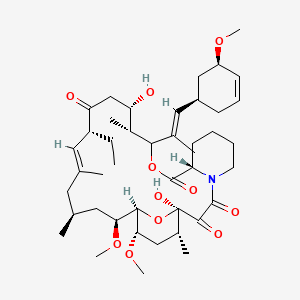
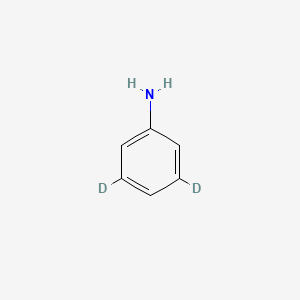
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
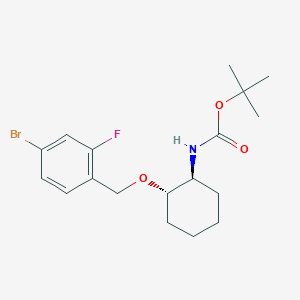
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)


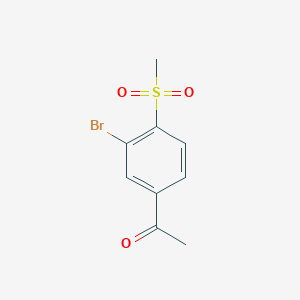

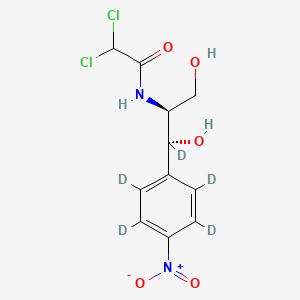
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
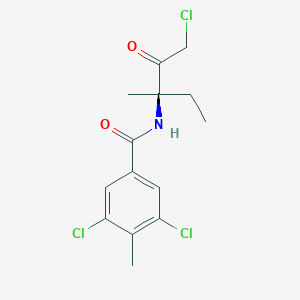
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
